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molecular formula C3H7NNaO2+ B128030 Sodium sarcosinate CAS No. 4316-73-8

Sodium sarcosinate

Cat. No. B128030
M. Wt: 112.08 g/mol
InChI Key: ZUFONQSOSYEWCN-UHFFFAOYSA-M
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Patent
US05719319

Procedure details

674.5 g (2.43 moles) of 40% by weight aqueous sodium sarcosinate solution were taken and a pH value of 8.5 adjusted at 70° C. with 99% by weight acetic acid. After the addition of 500 ml methanol, 491.1 g (2.92 moles) of a 25% by weight aqueous cyanamide solution were added thereto with vigorous stirring at reflux temperature in the course of 2 hours. After ending of the addition of the cyanamide solution, the reaction mixture was further stirred for 2 hours under reflux while stirring. After cooling to 15° C., the crystalline precipitate was filtered off with suction, washed twice with, in each case, 250 ml of water and subsequently recrystallised from water. After drying in a vacuum drying cabinet at 80° C. and 15 mbar pressure, there were obtained 176.7 g (48.8% by weight) of anhydrous creatine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].C(O)(=O)C.[N:12]#[C:13][NH2:14]>CO>[O:5]=[C:4]([CH2:3][N:1]([C:13](=[NH:12])[NH2:14])[CH3:2])[OH:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)CC(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature in the course of 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
the crystalline precipitate was filtered off with suction
WASH
Type
WASH
Details
washed twice with, in each case, 250 ml of water
CUSTOM
Type
CUSTOM
Details
subsequently recrystallised from water
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 80° C.

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CN(C)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 176.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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